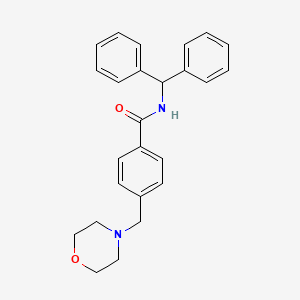
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide
説明
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide, also known as DPMBA, is a compound that has been widely studied in scientific research due to its potential applications in various fields. DPMBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.49 g/mol.
作用機序
The mechanism of action of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has also been shown to modulate the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide can inhibit the activity of acetylcholinesterase and modulate the release of dopamine and serotonin. In vivo studies have shown that N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has some limitations as well. It is not very water-soluble, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the study of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide as a modulator of neurotransmitter release and its potential applications in the treatment of mood disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide and its potential applications in other fields, such as biochemistry and neuroscience.
科学的研究の応用
N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been used as a tool to study protein-ligand interactions and enzyme kinetics. In neuroscience, N-(diphenylmethyl)-4-(4-morpholinylmethyl)benzamide has been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter release.
特性
IUPAC Name |
N-benzhydryl-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(23-13-11-20(12-14-23)19-27-15-17-29-18-16-27)26-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHHXMVBHOWWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4395967.png)

![phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate](/img/structure/B4395997.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)
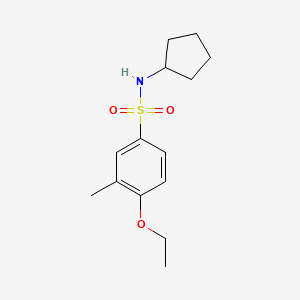
![4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)
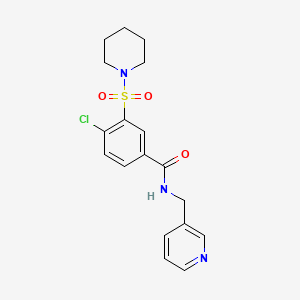
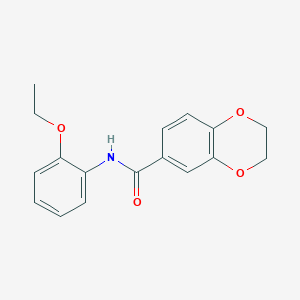
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)
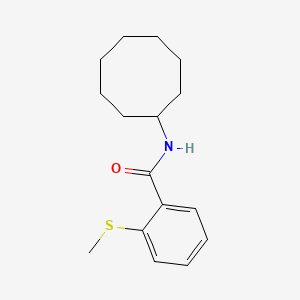
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)